molecular formula C12H14O4 B13576677 1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid

1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13576677
M. Wt: 222.24 g/mol
InChI Key: VKFAXLPHAPRJNY-UHFFFAOYSA-N
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Description

1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a dihydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene, which involves the reaction of cyclopentene with carbon monoxide and water to form the carboxylic acid . Another method includes the base-induced ring contraction of 2-chlorocyclohexanone to yield methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the hydrocarboxylation process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid exerts its effects is primarily through its antioxidant activity. The dihydroxyphenyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

Uniqueness: 1-(2,3-Dihydroxyphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both the cyclopentane ring and the dihydroxyphenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

1-(2,3-dihydroxyphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H14O4/c13-9-5-3-4-8(10(9)14)12(11(15)16)6-1-2-7-12/h3-5,13-14H,1-2,6-7H2,(H,15,16)

InChI Key

VKFAXLPHAPRJNY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C(=CC=C2)O)O)C(=O)O

Origin of Product

United States

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